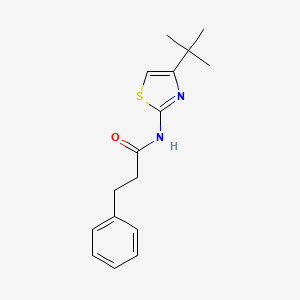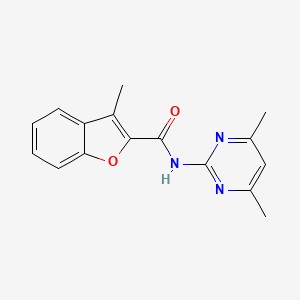
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide, also known as TTP488, is a small molecule drug that has been studied for its potential use in treating Alzheimer's disease. TTP488 has been shown to have anti-inflammatory properties and to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In
Wirkmechanismus
The exact mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is thought to work by blocking the interaction between beta-amyloid and a receptor called RAGE (receptor for advanced glycation end products). This interaction is thought to contribute to the accumulation of beta-amyloid plaques in the brain and to the neuroinflammation that is associated with Alzheimer's disease. By blocking this interaction, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide may reduce the accumulation of beta-amyloid plaques and the associated neuroinflammation.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. These include a reduction in the accumulation of beta-amyloid plaques in the brain, a reduction in neuroinflammation, and an improvement in cognitive function. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has also been shown to have anti-inflammatory properties, which may be beneficial in reducing the neuroinflammation that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide in lab experiments is that it has been extensively studied for its potential use in treating Alzheimer's disease. This means that there is a large body of literature on the compound, which can be useful in designing experiments and interpreting results. One limitation of using N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide in lab experiments is that it has not yet been approved for use in humans, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide. One area of research is to further explore the mechanism of action of the compound, including its interaction with the RAGE receptor and its effects on beta-amyloid accumulation and neuroinflammation. Another area of research is to explore the potential use of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide in combination with other drugs for the treatment of Alzheimer's disease. Finally, future research could explore the potential use of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been studied extensively for its potential use in treating Alzheimer's disease. In preclinical studies, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain and to improve cognitive function in animal models of Alzheimer's disease. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has also been shown to have anti-inflammatory properties, which may be beneficial in reducing the neuroinflammation that is associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,3)13-11-20-15(17-13)18-14(19)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFCEASXEICLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183251.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4183262.png)
![2-chloro-4,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4183275.png)
![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183290.png)



![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4183312.png)


![3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4183341.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4183347.png)

![5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183355.png)